4-Chloro-2-fluorobenzonitrile
Overview
Description
4-Chloro-2-fluorobenzonitrile is a chemical compound with the molecular formula C7H3ClFN . It is a solid substance with a molecular weight of 155.557 g/mol . It is used in the synthesis of androgen receptor antagonists in the treatment of prostate cancer .
Synthesis Analysis
This compound can be synthesized by fluorination of 4-chlorobenzonitrile (4-CBN) with potassium fluoride using 1,3-dimethyl-2-imidazolidone (DMI) as a non-polar solvent . The optimum synthetic conditions were n (4-CBN): n (KF) = 1:3, reaction temperature 280 °C and reaction time 2.0 h .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a fluorine atom attached to it, along with a nitrile group . The exact mass of the molecule is 154.9938050 g/mol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, 2-Fluorobenzonitrile reacts with lithium N,N -dialkylaminoborohydride reagent to yield 2- (N,N -dialkylamino)benzylamines .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 207.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.4±3.0 kJ/mol and a flash point of 79.2±21.8 °C . The compound has a refractive index of 1.537 and a molar refractivity of 36.3±0.4 cm3 .
Scientific Research Applications
Synthesis and Chemical Reactions
- 4-Chloro-2-fluorobenzonitrile plays a crucial role as an intermediate in the synthesis of various fluorinated benzonitriles, including 3,4-difluorobenzonitrile and monofluorobenzonitriles, through halogen-exchange fluorination reactions. These reactions typically involve the conversion of chlorobenzonitrile derivatives under specific conditions, demonstrating the compound's versatility in organic synthesis (Suzuki & Kimura, 1991).
- Research on the synthesis of 4-fluorobenzonitrile highlighted the transformation of this compound using potassium fluoride in certain solvents, emphasizing its potential in creating high-purity fluorinated compounds (Zhi, 2001).
Structural and Electronic Properties
- A study focusing on the energetic and structural properties of various fluorobenzonitriles, including 4-fluorobenzonitrile derivatives, provided insights into their thermodynamic properties, vapor pressures, and electronic effects. This research is significant for understanding the fundamental properties of compounds involving this compound (Ribeiro da Silva et al., 2012).
Spectroscopic Studies
- Spectroscopic investigations, such as resonance enhanced multiphoton ionization and mass analyzed threshold ionization spectroscopy, have been conducted on 4-fluorobenzonitrile. These studies are crucial for understanding the vibrational features and transition energies of such compounds, contributing to the broader understanding of fluorinated benzonitriles (Zhao et al., 2018).
Radiofluorination and Pharmaceutical Applications
- Research involving the synthesis of 18F-labelled compounds, including 4-fluorobenzonitrile oxide, demonstrates the potential of this compound derivatives in radiopharmaceutical applications. These compounds can rapidly react with alkenes and alkynes under mild conditions, highlighting their utility in medical imaging and drug development (Zlatopolskiy et al., 2012).
Safety and Hazards
4-Chloro-2-fluorobenzonitrile is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
It’s known that halogenated benzonitriles, such as 4-chloro-2-fluorobenzonitrile, often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that halogenated benzonitriles can participate in various chemical reactions, such as nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Halogenated benzonitriles are often involved in reactions at the benzylic position, which can be resonance stabilized . This suggests that this compound could potentially affect pathways involving benzylic compounds.
Pharmacokinetics
The molecular weight of this compound is 155557 Da , which is within the range that generally allows for good bioavailability.
Result of Action
It’s known that halogenated benzonitriles can cause various effects depending on their specific targets and the type of reaction they undergo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled only in a well-ventilated area to avoid inhalation .
Properties
IUPAC Name |
4-chloro-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDMGVGCATYZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205975 | |
Record name | 4-Chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-51-8 | |
Record name | 4-Chloro-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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